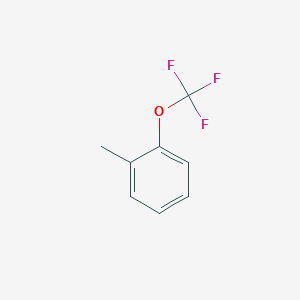

1-Methyl-2-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKPBFKOUVIQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545309 | |

| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-77-0 | |

| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0), a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific ortho-isomer, this document synthesizes information from closely related analogs, established chemical principles, and expert analysis to offer a robust resource for scientists and drug development professionals.

Molecular Profile and Significance

This compound, also known as o-tolyl trifluoromethyl ether, is an aromatic ether distinguished by the presence of a methyl group and a trifluoromethoxy group in an ortho relationship on a benzene ring. The trifluoromethoxy (-OCF₃) group is a critical substituent in modern drug design, acting as a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] Its properties are distinct from the more common trifluoromethyl (-CF₃) group, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2][3][4]

This compound serves as a key building block for introducing the unique 2-methyl-(trifluoromethoxy)phenyl moiety into more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[5]

Physicochemical Properties: A Comparative Analysis

Precise experimental data for this compound are not widely published. However, by examining the properties of its structural components—toluene and (trifluoromethoxy)benzene—we can establish reliable estimations for its physical characteristics.

| Property | This compound | Toluene (Parent Hydrocarbon) | (Trifluoromethoxy)benzene (Parent Ether) |

| CAS Number | 42908-77-0 | 108-88-3 | 456-55-3 |

| Molecular Formula | C₈H₇F₃O | C₇H₈ | C₇H₅F₃O |

| Molecular Weight | 176.14 g/mol | 92.14 g/mol | 162.11 g/mol [6][7] |

| Physical Form | Expected: Colorless Liquid | Colorless Liquid[8] | Clear, Colorless Liquid[7] |

| Boiling Point | Estimated: ~140-150 °C | 110.6 °C[8] | 102 °C[7][9] |

| Density | Estimated: ~1.15-1.25 g/cm³ | 0.867 g/cm³ at 20 °C[8] | 1.226 g/cm³ at 25 °C[7][9] |

| Refractive Index | Estimated: ~1.42-1.44 | n20/D 1.496[8] | n20/D 1.406[7][9] |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water (0.5 g/L at 20 °C)[8] | Insoluble in water |

Expert Analysis: The introduction of the -OCF₃ group is expected to significantly increase the boiling point and density compared to toluene, due to increased molecular weight and polarity. The boiling point will likely be higher than that of (trifluoromethoxy)benzene due to the additional methyl group.

Spectroscopic Characterization Workflow

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for characterization is outlined below.

Caption: Workflow for the synthesis and spectroscopic confirmation.

Predicted NMR Spectra

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.4 ppm): A complex multiplet integrating to 4 protons, characteristic of an ortho-disubstituted benzene ring.

-

Methyl Protons (δ ~2.3 ppm): A singlet integrating to 3 protons. The chemical shift is slightly downfield from typical toluene (δ 2.36 ppm) due to the influence of the adjacent electron-withdrawing -OCF₃ group.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~120-150 ppm): Six distinct signals are expected. The carbon directly attached to the -OCF₃ group (C2) will show a quartet due to coupling with the fluorine atoms (JC-F coupling). The carbon bearing the methyl group (C1) will also be distinct.

-

-OCF₃ Carbon (δ ~120 ppm): A strong quartet with a large coupling constant (¹JC-F ≈ 250-260 Hz).

-

Methyl Carbon (δ ~15-20 ppm): A single peak for the -CH₃ group.

-

-

¹⁹F NMR:

-

A sharp singlet around δ -58 to -60 ppm is expected, which is a characteristic chemical shift for the -OCF₃ group attached to an aromatic ring.

-

Predicted Infrared (IR) Spectrum

-

C-H Stretching (Aromatic): ~3030-3100 cm⁻¹

-

C-H Stretching (Aliphatic): ~2850-3000 cm⁻¹

-

C=C Stretching (Aromatic): ~1600 cm⁻¹ and ~1490 cm⁻¹

-

C-F Stretching: Strong, characteristic absorbances in the region of 1100-1300 cm⁻¹

-

C-O Stretching (Ether): Strong absorbance around 1250 cm⁻¹

Representative Synthesis Protocol

The synthesis of aryl trifluoromethyl ethers can be challenging. A common laboratory-scale approach involves the direct trifluoromethoxylation of the corresponding phenol. The following is a representative, field-proven protocol adapted for the synthesis of this compound from o-cresol.

Causality: This pathway is chosen because o-cresol is a readily available starting material. The reaction utilizes a hypervalent iodine reagent (Togni-type reagent) which serves as an electrophilic "CF₃⁺" source that, in combination with a fluoride source, can achieve the desired O-trifluoromethylation under relatively mild conditions.

Caption: Proposed synthesis pathway from o-cresol.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise under a nitrogen atmosphere.

-

Substrate Addition: Slowly add a solution of o-cresol (1.0 equivalent) in dry DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium phenoxide in situ.

-

Trifluoromethoxylation: Add Cesium Fluoride (CsF, 2.0 equivalents) followed by 1-(trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent II, 1.5 equivalents).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the mixture to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography or vacuum distillation to yield the pure product.

Self-Validation: The identity and purity of the final product must be rigorously confirmed using the spectroscopic methods outlined in Section 3.

Safety, Handling, and Reactivity

-

Handling: Use in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[11] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[11]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not discharge into drains or the environment.[11]

Reactivity Profile: The reactivity of the aromatic ring is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group.

-

Methyl Group (-CH₃): An ortho, para-directing activator.

-

Trifluoromethoxy Group (-OCF₃): A deactivating, yet ortho, para-directing group due to the lone pairs on the oxygen atom that can participate in resonance.

The combined effect makes the ring less reactive towards electrophilic aromatic substitution than toluene, but more reactive than trifluoromethoxybenzene. The primary sites for electrophilic attack will be the positions para to the methyl group (C4) and para to the trifluoromethoxy group (C5), with steric hindrance from the existing ortho substituents playing a significant role in directing incoming electrophiles.

References

- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 2-(Trifluoromethoxy)benzyl Alcohol , 97% , 175278-07-6 - CookeChem [cookechem.com]

- 6. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. (三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

1-Methyl-2-(trifluoromethoxy)benzene CAS number 42908-77-0

An In-Depth Technical Guide to 1-Methyl-2-(trifluoromethoxy)benzene (CAS 42908-77-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42908-77-0), a key aromatic building block in modern chemical synthesis. The introduction of the trifluoromethoxy (-OCF₃) group onto a toluene scaffold imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's properties, synthesis, chemical reactivity, analytical characterization, and applications. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging the strategic advantages of this versatile intermediate.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent. It is often considered a "super-methoxy" group, acting as a lipophilic hydrogen bond acceptor with a significantly different electronic profile than a traditional methoxy (-OCH₃) group.

The trifluoromethoxy group enhances metabolic stability by blocking potential sites of oxidative metabolism.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's pharmacokinetic profile, including membrane permeability and bioavailability.[1] this compound, also known as 2-methyl-1-(trifluoromethoxy)benzene, positions this powerful functional group on a simple aromatic scaffold, making it an invaluable starting material for introducing the -OCF₃ moiety into more complex target molecules.[2] This guide explores the fundamental chemistry and practical applications of this important compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is paramount for its effective use in synthesis and analysis. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 42908-77-0 | [2] |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | ~1.226 g/mL at 25 °C (similar to trifluoromethoxybenzene) | [4] |

| Boiling Point | ~102-104 °C (similar to trifluoromethoxybenzene) | [4] |

| Storage | Room temperature, in a dry, well-ventilated place | [2][5] |

Spectroscopic Data (Expected)

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~7.1-7.4 ppm (m, 4H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~148-150 (q, C-OCF₃), ~120-135 (Ar-C), ~120.5 (q, J ≈ 257 Hz, -OCF₃), ~15-20 (-CH₃) |

| ¹⁹F NMR (CDCl₃) | δ ~ -58 to -60 ppm (s, 3F, -OCF₃) |

| Mass Spec (EI) | m/z = 176 (M⁺), 157 (M⁺ - F), 107 (M⁺ - CF₃) |

Synthesis and Manufacturing Insights

The synthesis of aryl trifluoromethyl ethers like this compound is a non-trivial process that typically involves multi-step sequences from readily available precursors. A common conceptual pathway involves the conversion of a phenol to its corresponding trifluoromethyl ether.

General Synthetic Strategy

A prevalent method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence starting from the corresponding phenol (in this case, o-cresol). The phenol is first converted to a chlorothionoformate, which is then subjected to a chlorination/fluorination sequence.[9] A more direct, albeit technologically demanding, approach involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride (the "Yarovenko-Raksha" reaction) or with reagents like SF₄ and COF₂.[9]

The diagram below illustrates a generalized workflow for the synthesis of an aryl trifluoromethyl ether from a phenolic precursor.

Caption: Generalized synthetic workflow for aryl trifluoromethyl ethers.

Exemplary Laboratory Protocol

The following protocol is a representative, self-validating procedure for the synthesis of an aryl trifluoromethyl ether, adapted from established methodologies.[9]

Objective: To synthesize this compound from o-cresol.

Materials:

-

o-cresol

-

Thiophosgene (CSCl₂)

-

Chlorine (Cl₂) gas

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Inert solvent (e.g., CCl₄)

-

Reaction vessel suitable for handling hazardous gases

-

Standard glassware for workup and distillation

Procedure:

-

Formation of the Chlorothionoformate: In a well-ventilated fume hood, dissolve o-cresol in an inert solvent. Cool the solution and slowly add thiophosgene. The reaction is typically stirred at room temperature until completion, monitored by TLC or GC.

-

Chlorination: The crude chlorothionoformate intermediate is then chlorinated by bubbling chlorine gas through the solution. This step converts the C=S group to a -CCl₃ group and must be handled with extreme caution.

-

Fluorination: The resulting trichloromethyl ether is carefully isolated and then treated with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride. The reaction is heated to drive the exchange of chlorine for fluorine atoms.

-

Workup and Purification: Upon completion, the reaction mixture is quenched, washed, and the organic layer is separated. The crude product is then purified by fractional distillation under reduced pressure to yield the final this compound.

-

Validation: The identity and purity of the final product are confirmed using GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy, comparing the results against expected values.

Chemical Reactivity: The Interplay of Directing Groups

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the methyl (-CH₃) and trifluoromethoxy (-OCF₃) substituents.

-

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to positive induction and hyperconjugation, which donates electron density to the ring.[10]

-

Trifluoromethoxy Group (-OCF₃): This group has a dual nature. The highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the ring towards electrophilic attack. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[11]

In this molecule, the two groups are ortho to each other. The methyl group at position 1 activates the ring, while the trifluoromethoxy group at position 2 deactivates it. For an incoming electrophile, the primary directing influence will be the activating methyl group, favoring substitution at its ortho (position 6) and para (position 4) positions. The para position (4) is sterically more accessible and is often the major product.

Caption: Directing effects in electrophilic aromatic substitution.

Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethoxy group make this scaffold a valuable intermediate in several high-value applications.[2]

-

Pharmaceutical Intermediate: It is a building block for active pharmaceutical ingredients (APIs), particularly in neurology, inflammation, and infectious disease research.[2] The -OCF₃ group can enhance a drug candidate's ability to cross the blood-brain barrier and improve its metabolic half-life.[1]

-

Agrochemical Synthesis: The compound serves as a precursor for pesticides and herbicides with improved efficacy and environmental profiles.[2]

-

Materials Science: Its properties are suitable for the development of specialty polymers and coatings with enhanced thermal stability and specific electronic characteristics.[2]

Analytical Methods

Accurate identification and quantification are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its high selectivity and sensitivity.[12]

Standard GC-MS Protocol

Objective: To confirm the identity and purity of a sample of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL splitless injection.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of 40-300 amu.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound by its retention time.

-

Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern (expecting m/z 176).

-

Determine purity by integrating the peak area and expressing it as a percentage of the total chromatogram area.

-

Caption: Standard workflow for GC-MS analysis.

Safety and Handling

Proper handling of this compound is essential. It is classified as harmful if swallowed and may cause skin and eye irritation.[13][14][15]

-

GHS Hazard Statements: H302 (Harmful if swallowed). May also include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[13]

Personal Protective Equipment (PPE)

| Protection | Specification |

| Eye/Face | Tightly fitting safety goggles conforming to EN166 or NIOSH standards.[13] |

| Skin | Impervious clothing and chemical-resistant gloves (e.g., nitrile).[5] |

| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[5][13] |

First-Aid Measures:

-

Inhalation: Move victim to fresh air.[5]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][13]

Conclusion

This compound is more than a simple aromatic compound; it is a strategic tool for molecular design. Its unique combination of a methyl and a trifluoromethoxy group provides a valuable platform for synthesizing next-generation pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1-methyl-3-(trifluoromethyl)benzene [webbook.nist.gov]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Investigation of 1-Methyl-2-(trifluoromethoxy)benzene: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of novel chemical entities.[1] This guide provides a comprehensive technical overview of the analytical characterization of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0), a key aromatic building block.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectral properties of this compound. We will delve into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not publicly available, this guide will utilize established principles of spectroscopy to present and interpret predicted spectral data, providing a robust framework for its analysis.

Molecular Structure and Key Features

This compound possesses a distinct substitution pattern on the benzene ring, which dictates its spectral behavior. Understanding this structure is paramount to interpreting the data obtained from various analytical techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.

¹H NMR Spectroscopy

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns of the aromatic protons, which are often complex due to smaller long-range couplings. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves a wide range of organic compounds.[2]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 4H | Aromatic Protons (H3, H4, H5, H6) |

| ~2.3 | s | 3H | Methyl Protons (-CH₃) |

Interpretation: The aromatic protons are expected to appear as a complex multiplet in the downfield region (~7.2-7.4 ppm).[3] The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methyl group will influence the precise chemical shifts of the individual aromatic protons. The methyl protons, being attached to the aromatic ring, will appear as a singlet at approximately 2.3 ppm.[4]

¹³C NMR Spectroscopy

Causality of Experimental Choices: Proton decoupling is standard in ¹³C NMR to simplify the spectrum to singlets for each unique carbon.[5] However, the presence of fluorine introduces C-F coupling, which can be observed over one or more bonds.[6] Observing these couplings provides valuable structural information. Running the experiment with and without fluorine decoupling can aid in assigning the carbon signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment |

| ~150 | q (²JCF) | C2 (C-OCF₃) |

| ~132 | s | C1 (C-CH₃) |

| ~130 | s | Aromatic CH |

| ~128 | s | Aromatic CH |

| ~126 | s | Aromatic CH |

| ~124 | s | Aromatic CH |

| ~120 | q (¹JCF ≈ 250-300 Hz) | -OCF₃ |

| ~16 | s | -CH₃ |

Interpretation: The carbon directly attached to the trifluoromethoxy group (C2) is expected to be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[7] The carbon of the trifluoromethoxy group itself will exhibit a large one-bond coupling constant (¹JCF) and will also appear as a quartet.[8] The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

¹⁹F NMR Spectroscopy

Causality of Experimental Choices: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[9][10] A standard ¹⁹F NMR experiment is typically performed with proton decoupling to simplify the spectrum. The chemical shifts are referenced to an external standard, commonly CFCl₃ (δ = 0 ppm).[11]

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Interpretation: The three equivalent fluorine atoms of the trifluoromethoxy group are expected to give a single sharp signal in the proton-decoupled ¹⁹F NMR spectrum.[12] The chemical shift of approximately -58 ppm is characteristic for an aromatic trifluoromethoxy group.[13]

Mass Spectrometry (MS)

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile, thermally stable compounds like this compound.[14][15] Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

Figure 2: A simplified workflow for GC-MS analysis.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 157 | 40 | [M - F]⁺ |

| 107 | 80 | [M - CF₃]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | 30 | [CF₃]⁺ |

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of the compound.[16] Key fragmentation pathways would likely involve the loss of a fluorine atom to give a peak at m/z 157, and the cleavage of the C-O bond to lose a trifluoromethyl radical, resulting in a significant peak at m/z 107. The presence of a methyl group on the benzene ring could lead to the formation of the stable tropylium ion at m/z 91. A peak at m/z 69 corresponding to the [CF₃]⁺ fragment is also anticipated.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique for identifying functional groups in a molecule. The sample can be analyzed neat as a thin film between salt plates or dissolved in a suitable solvent. The key is to obtain a spectrum with good resolution to identify the characteristic absorption bands.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |

| 1250-1050 | Strong | C-F and C-O-C stretching |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation: The IR spectrum will display characteristic bands for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[17] The aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹. The most prominent features will be the strong absorptions in the 1250-1050 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethoxy group and the C-O-C ether linkage.[18] The pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[19]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Use an external reference standard (e.g., a sealed capillary of CFCl₃ in CDCl₃).

-

Acquire the spectrum with proton decoupling. A small number of scans (e.g., 16-32) is usually sufficient due to the high sensitivity of ¹⁹F.[20]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.[21]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect data over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment prior to running the sample.

-

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By leveraging the complementary information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. The presented predicted data and detailed experimental protocols serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related fluorinated molecules. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and quality of research in the fields of medicinal chemistry and materials science.

References

- 1. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. colorado.edu [colorado.edu]

- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. proprep.com [proprep.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectra-analysis.com [spectra-analysis.com]

- 20. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dem.ri.gov [dem.ri.gov]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Methyl-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(trifluoromethoxy)benzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group. Understanding the precise electronic environment of the carbon framework is paramount for predicting reactivity, elucidating metabolic pathways, and designing novel molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive tool for probing the electronic structure of molecules at the atomic level. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts of this compound, blending theoretical predictions with established principles of substituent effects on aromatic systems.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Mass spectrometry analysis of 1-Methyl-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-2-(trifluoromethoxy)benzene

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a key aromatic intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's volatility and distinct chemical structure, this document establishes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the principal analytical methodology. We delve into the foundational principles guiding experimental design, from sample preparation to instrument configuration. The core of this guide is a detailed exploration of the predicted EI fragmentation pathways, synthesizing established chemical principles to elucidate the compound's mass spectral signature. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, validated methods for the characterization and quantification of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is an aromatic compound whose structural features—a methyl group and a trifluoromethoxy group on a benzene ring—impart unique properties to molecules in which it is incorporated. Its use as a building block in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical sectors, necessitates precise and reliable analytical methods for its identification and quantification[1].

Mass spectrometry, coupled with a chromatographic separation technique, stands as the definitive tool for this purpose. It offers unparalleled sensitivity and specificity, allowing for structural confirmation even in complex matrices. This guide focuses primarily on Gas Chromatography-Mass Spectrometry (GC-MS), the most suitable technique for volatile and semi-volatile compounds like this compound[2]. We will explore the causality behind methodological choices and provide a predictive analysis of the compound's fragmentation behavior, creating a self-validating system for its analysis.

Physicochemical Profile and Analytical Implications

A thorough understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.

| Property | Value | Source | Analytical Implication |

| Molecular Formula | C₈H₇F₃O | [1] | Defines the exact mass for high-resolution MS and isotopic pattern. |

| Molecular Weight | 176.14 g/mol | [1] | The molecular ion peak (M⁺˙) in EI-MS is expected at m/z 176. |

| Physical Form | Clear Liquid | Suggests sufficient volatility for GC-MS analysis without derivatization. | |

| Polarity | Nonpolar to moderately polar | Inferred | Dictates choice of solvent for sample preparation and GC column stationary phase. |

The compound's volatility and thermal stability make it an ideal candidate for GC-MS analysis, which separates compounds based on their boiling points and interactions with the GC column before they enter the mass spectrometer[3][4].

Experimental Methodology: A Validated Approach

A robust analytical method begins with meticulous sample handling and is carried through with optimized instrumentation.

Sample Preparation Protocol

The goal of sample preparation is to introduce a clean, sufficiently concentrated sample into the instrument in a compatible solvent. For a relatively pure standard of this compound, the protocol is straightforward.

Step-by-Step Protocol:

-

Stock Solution Preparation: Create a stock solution of 1 mg/mL by dissolving the analyte in a high-purity volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Working Solution Dilution: Perform a serial dilution from the stock solution to create a working solution with a final concentration in the range of 1-10 µg/mL. This concentration prevents detector saturation and ensures a good signal-to-noise ratio.

-

Filtration (If Necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter to prevent blockage of the GC injector port.

-

Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and a PTFE-lined septum[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS provides both separation and identification in a single run. The workflow is designed to maximize the separation efficiency and the quality of the resulting mass spectrum.

Caption: GC-MS analytical workflow for volatile compounds.

Recommended GC-MS Parameters: The following table outlines a robust starting point for method development. These parameters should be optimized based on the specific instrumentation available.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard for high-performance GC. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |

| Split Ratio | 50:1 | Prevents column overloading while maintaining sensitivity. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A nonpolar column ideal for separating aromatic compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Provides good separation of early-eluting solvents and target analyte. |

| MS System | Single Quadrupole or TOF | Standard for routine and high-resolution analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy promotes reproducible fragmentation for library matching[6]. |

| Source Temp. | 230 °C | Prevents condensation of analytes in the source. |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |

Fragmentation Analysis: Decoding the Mass Spectrum

The utility of EI-MS lies in its ability to generate a unique and reproducible fragmentation pattern that acts as a chemical fingerprint. For this compound (M⁺˙ at m/z 176), the fragmentation is governed by the stability of the aromatic ring and the influence of the methyl and trifluoromethoxy substituents. Aromatic compounds typically produce a prominent molecular ion due to the stability of the benzene ring[7][8].

Predicted Electron Ionization (EI) Fragmentation Pathways

The major fragmentation pathways are predicted based on established principles for aromatic ethers and alkylbenzenes[7][8][9].

Caption: Predicted EI fragmentation pathways for this compound.

Analysis of Key Predicted Fragments

The stability of the resulting carbocations and neutral losses dictates the most likely fragmentation events.

| m/z | Proposed Ion | Proposed Structure | Mechanistic Rationale |

| 176 | [M]⁺˙ | C₈H₇F₃O⁺˙ | The molecular ion. Its presence is expected to be prominent due to the stability of the aromatic ring[7][8]. |

| 175 | [M-H]⁺ | C₈H₆F₃O⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds, often from the methyl group to form a stable benzyl-type cation. |

| 161 | [M-CH₃]⁺ | C₇H₄F₃O⁺ | Alpha-cleavage with the loss of a methyl radical from the parent ion. This results in a stable cation. |

| 107 | [M-CF₃]⁺ | C₇H₇O⁺ | Cleavage of the C-F bond is less common than C-C or C-O bond cleavage, but loss of a CF₃ radical is a plausible pathway for trifluoromethyl-substituted aromatics. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A hallmark of alkylbenzenes. This ion is formed via cleavage of the C-O bond (loss of the ·OCF₃ radical) followed by a characteristic rearrangement of the resulting benzyl cation to the highly stable tropylium ion[7]. This is predicted to be a major, if not the base, peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment in the mass spectra of benzene derivatives, formed through more complex rearrangements and losses from other fragments, such as the m/z 161 ion[10][11]. |

| 65 | [C₅H₅]⁺ | Formed from the tropylium ion (m/z 91) via the characteristic loss of acetylene (C₂H₂). Its presence further supports the formation of the m/z 91 fragment. |

Trustworthiness and Validation

The protocols described herein form a self-validating system.

-

Retention Time: The time at which the compound elutes from the GC column should be highly reproducible under identical conditions.

-

Fragmentation Pattern: The experimental mass spectrum should be compared against the predicted pattern. The presence of key ions (m/z 176, 91, 65) provides strong evidence for the compound's identity.

-

Library Matching: The acquired spectrum can be compared against commercial mass spectral libraries (e.g., NIST, Wiley). A high match score provides authoritative confirmation[12].

-

Reference Standard: The ultimate confirmation involves running a certified reference standard of this compound under the same conditions and comparing both the retention time and the mass spectrum.

Conclusion

The mass spectrometry analysis of this compound is most effectively and reliably achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. By understanding the compound's physicochemical properties, a robust and reproducible analytical method can be developed. The predictive fragmentation analysis presented in this guide, centered on the formation of a stable molecular ion and a characteristic tropylium ion at m/z 91, provides a powerful framework for the interpretation of experimental data. This approach, grounded in the fundamental principles of mass spectrometry, ensures high confidence in the identification and characterization of this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. organomation.com [organomation.com]

- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. studylib.net [studylib.net]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-2-(trifluoromethoxy)benzene

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 1-Methyl-2-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this unique aromatic ether.

Introduction to this compound and Infrared Spectroscopy

This compound, with the chemical formula C₈H₇F₃O, is an aromatic compound of interest in various fields, including pharmaceutical and agrochemical research. The strategic placement of a methyl group and a trifluoromethoxy group on the benzene ring imparts specific chemical and physical properties that can influence molecular interactions and biological activity.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in the molecule.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Sample Preparation: The Neat Liquid Film Method

Given that this compound is a liquid, the simplest and most common method for sample preparation is the neat liquid film technique using salt plates.

Materials:

-

This compound sample

-

Two polished infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

FTIR spectrometer

Procedure:

-

Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches or residues from previous samples.

-

Sample Application: Place a single, small drop of this compound onto the center of one salt plate.[1]

-

Film Formation: Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

Spectrometer Placement: Mount the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Background Collection: Before running the sample spectrum, a background spectrum of the empty spectrometer should be collected. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

For a more rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Spectral Interpretation and Vibrational Mode Analysis

The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its distinct structural components: the aromatic ring, the methyl group, and the trifluoromethoxy group. The interpretation below is based on established group frequencies and data from analogous compounds such as 2-methylanisole, 2-bromoanisole, and (trifluoromethoxy)benzene.[2][3][4]

C-H Vibrations

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Expect one or more weak to medium intensity sharp bands in this region, characteristic of the C-H bonds on the benzene ring.[5]

-

Methyl C-H Stretching (3000-2850 cm⁻¹): Look for sharp absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.

Aromatic Ring Vibrations

-

C=C Stretching (1600-1450 cm⁻¹): The benzene ring will exhibit a series of characteristic sharp absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. Typically, two to four distinct bands are observed.[5]

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.

C-O and C-F Vibrations

-

Asymmetric Ar-O-C Stretching (1275-1200 cm⁻¹): A strong and prominent band is expected in this region, corresponding to the asymmetric stretching of the aryl-ether linkage. This is a key diagnostic peak for aromatic ethers.[6] For anisole, this appears around 1249 cm⁻¹.[7]

-

Symmetric Ar-O-C Stretching (1075-1020 cm⁻¹): A second, typically less intense, band corresponding to the symmetric stretch of the ether linkage should be present in this region.[6] In anisole, this is observed around 1040 cm⁻¹.[7]

-

C-F Stretching (1300-1100 cm⁻¹): The trifluoromethoxy group (-OCF₃) will produce very strong and characteristic absorption bands in this region due to the C-F stretching vibrations. These bands are often the most intense in the entire spectrum and may overlap with other absorptions.

Summary of Expected Infrared Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Asymmetric Bend | Methyl (-CH₃) |

| ~1380 | Weak to Medium | C-H Symmetric Bend | Methyl (-CH₃) |

| 1275 - 1200 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| 1075 - 1020 | Medium | Symmetric Ar-O-C Stretch | Aryl Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (1,2-disubstituted) |

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural elucidation and characterization. By carefully preparing the sample and systematically analyzing the key absorption bands, researchers can confidently identify the characteristic functional groups of this molecule. The strong absorptions arising from the trifluoromethoxy group, coupled with the distinct patterns of the aromatic ether and the substituted benzene ring, create a unique spectral fingerprint. This guide serves as a foundational resource for scientists and professionals employing infrared spectroscopy in their research and development involving this and structurally related compounds.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. 2-Bromoanisole(578-57-4) IR Spectrum [m.chemicalbook.com]

- 3. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-(trifluoromethoxy)benzene

Abstract: This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Methyl-2-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure laboratory safety and experimental integrity when working with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-methylphenyl trifluoromethyl ether, is an aromatic ether. Its structure, featuring a trifluoromethoxy group ortho to a methyl group, makes it a valuable building block for introducing fluorine into target molecules.[3] Understanding its fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [4] |

| CAS Number | 42908-77-0 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 154 - 155 °C (309 - 311 °F) | [6] |

| Density | 1.607 g/cm³ at 25 °C | [6] |

| Vapor Pressure | 15.9 mmHg at 25°C | [7] |

| Storage Temperature | Room temperature; keep container tightly closed in a dry, well-ventilated place. | [3][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its potential hazards.[9]

| GHS Pictogram | Hazard Class & Category | Hazard Statement |

| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5][10] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[6][10] | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[6][10] | |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[10][11] |

Signal Word: Warning [5]

Causality Behind Hazards:

-

The aromatic benzene ring can cause skin irritation upon prolonged contact.

-

The trifluoromethoxy group, while generally stable, can contribute to respiratory irritation if vapors are inhaled.

-

Like many organic solvents, it can be harmful if ingested, affecting the gastrointestinal tract and potentially leading to systemic toxicity.

Risk Management: Engineering Controls, Administrative Controls, and PPE

A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.

Caption: Hierarchy of Controls for Chemical Safety.

3.1 Engineering Controls (Primary Barrier)

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[12] This is critical to prevent inhalation of vapors, which can cause respiratory irritation.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of airborne contaminants.[7][13]

3.2 Administrative Controls (Procedural Safety)

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures outlined in this guide.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10] Avoid eating, drinking, or smoking in areas where chemicals are handled.

3.3 Personal Protective Equipment (PPE) (Final Barrier)

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][13]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or holes before each use.[7]

-

Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

-

-

Respiratory Protection: For situations where fume hood use is not feasible or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][13]

Standard Operating Procedures (SOPs) for Handling

4.1 General Weighing and Transfer Protocol

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared, sealed receiving vessel (e.g., a round-bottom flask with a septum) on a balance inside the fume hood.

-

Transfer: Using a clean glass pipette or syringe, carefully draw the required volume of this compound from the stock bottle.

-

Dispensing: Slowly dispense the liquid into the receiving vessel, avoiding any splashing.

-

Sealing: Immediately seal the stock bottle and the receiving vessel.

-

Decontamination: Wipe down any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the waste material as hazardous waste.

4.2 Use in a Reaction Setup

-

Apparatus Setup: Assemble the reaction glassware inside the chemical fume hood. Ensure all joints are properly sealed.

-

Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: Add this compound to the reaction vessel using a syringe through a septum or via a dropping funnel.

-

Monitoring: Monitor the reaction from outside the fume hood. Do not leave the reaction unattended without proper failsafes.

-

Workup: Quench and work up the reaction within the fume hood.

Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: Decision-making workflow for a chemical spill.

5.1 Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

5.2 Spills and Leaks

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[14]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7][13]

-

Ventilate the area and wash the spill site once the cleanup is complete.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm.

-

Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Storage and Disposal

6.1 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6][13]

-

Store separately from incompatible materials such as strong oxidizing agents.[8]

6.2 Disposal

-

All waste materials, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.

-

Consult with your institution's EHS department for specific disposal procedures, which may involve a licensed chemical destruction plant or controlled incineration.[7][10]

References

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-2-(trifluoromethyl)benzene | 13630-19-8 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. mu.edu.sa [mu.edu.sa]

- 10. angenechemical.com [angenechemical.com]

- 11. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

The Trifluoromethoxyarene Story: From a Synthetic Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group, once a synthetic challenge, has emerged as a critical substituent in the design of modern pharmaceuticals and agrochemicals. Its unique electronic and conformational properties, including high lipophilicity and metabolic stability, offer significant advantages in modulating the bioactivity and pharmacokinetic profiles of molecules.[1][2] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethoxyarenes, from the harsh, pioneering syntheses to the sophisticated and mild methodologies available today. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental choices and protocols. This document serves as a technical resource for researchers aiming to leverage the power of the trifluoromethoxy group in their own discovery programs.

The Dawn of Trifluoromethoxyarenes: A Tale of Harsh Conditions and Perseverance

The journey into the world of trifluoromethoxyarenes begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. The initial forays into this class of compounds were far from trivial, demanding forcing conditions and handling of hazardous reagents.

The Pioneering Synthesis by Yagupol'skii

The first documented synthesis of an aryl trifluoromethyl ether is credited to the Ukrainian chemist L. M. Yagupol'skii in 1955.[3][4][5] This seminal work laid the foundation for all subsequent developments in the field. The Yagupol'skii method was a two-step process, starting from readily available but often electron-deficient anisoles (methoxyarenes).

Step 1: Chlorination of the Methoxy Group. The first step involved the exhaustive chlorination of the methyl group of an anisole derivative using strong chlorinating agents like chlorine gas (Cl₂) in the presence of phosphorus pentachloride (PCl₅) at high temperatures, often around 200 °C.[3][4] This reaction transformed the methoxy group (-OCH₃) into a trichloromethoxy group (-OCCl₃).

Step 2: Halogen Exchange (HALEX) Reaction. The resulting aryl trichloromethyl ether was then subjected to a halogen exchange reaction to replace the chlorine atoms with fluorine. This was typically achieved using reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).[3][4][5]

Experimental Protocol: The Yagupol'skii Synthesis of (Trifluoromethoxy)benzene [6][7][8]

-

Step 1: Chlorination of Anisole. In a high-temperature reactor equipped for gas inlet and reflux, anisole is heated to approximately 140-200 °C. Chlorine gas is bubbled through the heated anisole, often in the presence of an initiator like azobisisobutyronitrile (AIBN) and a catalytic amount of PCl₅. The reaction is monitored until the conversion to trichloromethoxybenzene is complete.

-

Step 2: Fluorination of Trichloromethoxybenzene. The crude trichloromethoxybenzene is transferred to a pressure reactor (autoclave). Anhydrous hydrogen fluoride (HF) is introduced, and the mixture is heated to around 95-100 °C under pressure for several hours.[6][8] Alternatively, antimony trifluoride (SbF₃) with a catalytic amount of SbCl₅ can be used.

-

Workup and Purification. After the reaction, the mixture is carefully quenched, washed, and the organic phase is separated. The desired (trifluoromethoxy)benzene is then purified by distillation.

The Yagupol'skii method, while groundbreaking, was limited by its harsh conditions, which were incompatible with many functional groups, and the use of highly toxic and corrosive reagents. This constrained the synthesis of complex, functionalized trifluoromethoxyarenes, which are often required in drug discovery.

The Evolution of Synthetic Strategies: Towards Milder and More General Methods

The inherent limitations of the Yagupol'skii method spurred the development of new synthetic strategies for the introduction of the trifluoromethoxy group. The following decades saw a paradigm shift from harsh, brute-force approaches to more nuanced and milder reaction conditions, significantly expanding the accessibility and utility of trifluoromethoxyarenes.

Oxidative Desulfurization-Fluorination: The Hiyama Contribution

In a significant advancement, Hiyama and his colleagues developed a novel approach based on the oxidative desulfurization-fluorination of aryl dithiocarbonates (xanthogenates).[3] This method offered a milder alternative to the high-temperature chlorination/fluorination sequence. Phenols could be converted to their corresponding xanthogenates, which were then treated with an excess of hydrogen fluoride-pyridine and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS), to afford the desired trifluoromethoxyarenes.[3]

The Rise of Modern Trifluoromethoxylation Reagents

The late 20th and early 21st centuries witnessed the development of a diverse toolkit of reagents for trifluoromethoxylation, enabling reactions under significantly milder conditions and with broader substrate scopes.

A major breakthrough came from the laboratory of Tobias Ritter in 2011.[3] His group developed a silver-mediated cross-coupling reaction of functionalized aryl stannanes and aryl boronic acids with an in situ generated trifluoromethoxide source.[3][4] This method allowed for the late-stage introduction of the -OCF₃ group into complex molecules, a crucial capability in drug development.[4]

Building on the use of silver, Feng-Ling Qing and his team reported a direct silver-mediated O-trifluoromethylation of unprotected phenols.[3] This approach utilized trimethyl(trifluoromethyl)silane (TMSCF₃) as the CF₃ source in the presence of an oxidant. While innovative, a significant drawback was the requirement for a large excess of expensive reagents, limiting its practicality for large-scale synthesis.[3]

More recently, Ming-Yu Ngai's research group introduced a novel strategy involving the trifluoromethylation of protected N-(hetero)aryl-N-hydroxylamines, followed by an intramolecular rearrangement of the resulting intermediate.[3][9] This method provides a unique pathway to ortho-trifluoromethoxylated anilines and related heterocycles under mild conditions.[3] Mechanistic studies suggest that the O-trifluoromethylation step proceeds via a radical process, while the subsequent OCF₃ migration occurs through a heterolytic cleavage of the N-OCF₃ bond followed by a rapid recombination.[9]

Conceptual Workflow of Modern Trifluoromethoxylation Strategies

Caption: Evolution of synthetic routes to trifluoromethoxyarenes.

The Physicochemical Properties and Applications of Trifluoromethoxyarenes

The persistent interest in trifluoromethoxyarenes is driven by the unique and advantageous properties conferred by the -OCF₃ group, making it a "super-halogen" or "pseudo-halogen" in the eyes of medicinal chemists.[2][5]

Key Physicochemical Properties

| Property | Description | Impact on Drug Design |

| Lipophilicity | The -OCF₃ group is highly lipophilic, with a Hansch-Leo parameter (π) of +1.04, significantly more so than a methoxy group (-0.02) and even a trifluoromethyl group (+0.88).[2][3] | Enhances membrane permeability, improves absorption and distribution of drug candidates, and can increase binding affinity to hydrophobic pockets in target proteins.[1][10] |

| Electronic Effect | The -OCF₃ group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[1][2] | Modulates the pKa of nearby functional groups, alters the reactivity of the aromatic ring, and can protect against oxidative metabolism.[10][11] |

| Metabolic Stability | The C-F bonds in the -OCF₃ group are exceptionally strong, making it highly resistant to metabolic degradation.[1] | Increases the in vivo half-life of a drug, leading to a longer duration of action and potentially lower required doses. |

| Conformational Preference | The O-CF₃ bond tends to lie in a plane orthogonal to the aromatic ring, providing a distinct three-dimensional profile.[3][9] | Offers a unique conformational handle for optimizing drug-receptor interactions.[12] |

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a privileged substituent in a growing number of pharmaceuticals and agrochemicals.[5][10] Its ability to enhance metabolic stability, improve membrane permeability, and modulate bioactivity makes it a valuable tool for lead optimization in drug discovery programs.[10][11][13] Notable examples of drugs containing the trifluoromethoxy group are emerging, highlighting its importance in modern medicinal chemistry.[10]

The Future of Trifluoromethoxylation: Challenges and Opportunities

Despite the significant progress, the development of practical, cost-effective, and environmentally benign methods for the synthesis of trifluoromethoxyarenes remains an active area of research. The direct C-H trifluoromethoxylation of arenes, which avoids the need for pre-functionalized starting materials, is a particularly attractive but challenging goal.[12][14] Recent advances in photoredox catalysis are showing promise in this area, potentially opening up new avenues for the efficient synthesis of this important class of compounds.[14][15][16][17]

The continued exploration of novel trifluoromethoxylation reagents and catalytic systems will undoubtedly lead to even more efficient and selective methods, further solidifying the role of the trifluoromethoxy group as an indispensable tool in the design of future medicines and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. Page loading... [guidechem.com]

- 7. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application